2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3,5-dimethylphenyl substituent at position 3, a sulfanyl group at position 2 linked to an acetamide moiety, and an N-(2-methoxyphenyl) terminal group. The thienopyrimidine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-14-10-15(2)12-16(11-14)26-22(28)21-18(8-9-30-21)25-23(26)31-13-20(27)24-17-6-4-5-7-19(17)29-3/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCSTMFRRAPAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a thienopyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.59 g/mol. The structure includes a thienopyrimidine core linked to a methoxyphenyl group via a sulfanyl linkage.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O2S |
| Molecular Weight | 440.59 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The thienopyrimidine moiety can inhibit key enzymes related to nucleotide synthesis and cell proliferation:
- Inhibition of Thymidylate Synthase (TS) : The compound has been shown to inhibit TS, an enzyme crucial for DNA synthesis and repair. This inhibition can lead to "thymineless death" in rapidly dividing cells, making it a potential candidate for cancer therapy .
- Antioxidant Activity : The presence of the methoxy group in the structure may contribute to antioxidant properties, which can mitigate oxidative stress in cells .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this thienopyrimidine derivative exhibit significant anticancer activity against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : In vitro assays indicated that the compound effectively inhibits the proliferation of cancer cells with IC50 values in the low micromolar range .
- Mechanistic Insights : Research has shown that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against certain bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth .
Case Studies
- Study on Anticancer Properties : A study published in ResearchGate explored the anticancer effects of similar thienopyrimidine compounds on multicellular spheroids derived from various cancer types. The results highlighted significant reductions in tumor viability upon treatment with these compounds .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli, demonstrating promising results that warrant further exploration into their therapeutic potential .
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula : C23H18N4O2S
- Molecular Weight : 426.54 g/mol
- IUPAC Name : N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Structural Features
The compound features a thienyl group and a pyrimidinyl group, which are key to its biological activity. The presence of sulfur in the sulfanyl group enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects. Its structure suggests possible interactions with various biological targets:
- Anticancer Activity : Research indicates that compounds with similar thieno-pyrimidine structures exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. Studies are ongoing to evaluate the specific mechanisms through which this compound may exert anticancer effects.
- Antimicrobial Properties : The presence of sulfur and the thienyl group may contribute to antimicrobial activity. Preliminary studies suggest efficacy against certain bacterial strains, warranting further investigation into its use as an antibiotic.
Agricultural Applications
The compound has potential applications in agricultural science, particularly as a fungicide:
- Fungicidal Activity : Similar compounds have been shown to possess fungicidal properties against various phytopathogenic fungi. The unique structure of this compound may enhance its effectiveness in protecting crops from fungal diseases.
Material Science
Due to its unique chemical structure, the compound may also find applications in the development of new materials:
- Polymer Chemistry : The ability to modify the compound could lead to the development of novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of thieno-pyrimidine derivatives for their anticancer properties. The results indicated that modifications similar to those found in our target compound significantly increased cytotoxicity against breast cancer cell lines (MCF7) .
Case Study 2: Antifungal Efficacy
Research documented in Pesticide Science demonstrated that thienyl-containing compounds showed promising antifungal activity against Fusarium species. The study emphasized the importance of structural modifications in enhancing efficacy .
Case Study 3: Synthesis and Characterization
A comprehensive synthesis route for similar thieno-pyrimidine derivatives was outlined in Synthetic Communications, detailing methods for optimizing yield and purity through various reaction conditions . This foundational work provides insights into potential synthetic pathways for our target compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfanylacetamide-linked heterocycles. Key analogues include:
Key Comparative Findings
Electronic and Steric Effects :
- The 3,5-dimethylphenyl group in the target compound provides steric bulk and electron-donating methyl groups, which may reduce metabolic oxidation compared to the 3,5-difluorophenyl analogue (electron-withdrawing fluorine) .
- The 2-methoxyphenyl substituent offers moderate hydrogen-bonding capacity, contrasting with the 2,5-dimethoxyphenyl group in ’s compound, which has dual methoxy groups that may improve solubility but reduce membrane permeability .
Biological Activity :
- The 2,3-dichlorophenyl analogue () exhibits cytotoxicity (IC₅₀ ~10 µM in HeLa cells), attributed to the lipophilic chlorine atoms enhancing cellular uptake. The target compound’s 2-methoxyphenyl group may confer lower toxicity but also reduced potency .
- Sulfamoylphenyl derivatives (e.g., 13a in ) show antimicrobial activity (MIC 8 µg/mL against S. aureus), likely due to the sulfonamide moiety’s ability to disrupt folate biosynthesis. The target compound lacks this group, suggesting divergent mechanisms .
Synthetic Yields and Stability :
- The target compound’s synthesis likely follows routes similar to ’s coupling procedures (yields >90% for hydrazinylidene derivatives) . However, its stability under physiological conditions remains unstudied, whereas methylsulfanyl -containing analogues () may exhibit higher oxidative lability .
Physicochemical Properties
- Lipophilicity : Calculated LogP values (estimated via fragment-based methods) suggest the target compound has moderate lipophilicity (LogP ~3.5), intermediate between the more polar sulfamoylphenyl derivatives (LogP ~2.8) and the highly lipophilic dichlorophenyl analogue (LogP ~4.1) .
- Thermal Stability : The absence of melting point data for the target compound contrasts with analogues like 13a (mp 288°C), which exhibit high thermal stability due to strong intermolecular hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
